molecular formula C26H27ClN4O4S B2384206 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide CAS No. 450371-92-3

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide

Cat. No.: B2384206
CAS No.: 450371-92-3
M. Wt: 527.04
InChI Key: COJYPGSMHQZWHO-UHFFFAOYSA-N
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Description

This compound is a quinazoline derivative characterized by a sulfanyl-ethylamide side chain, a 2-chlorophenylmethylamino group, and a carboxamide moiety linked to an oxolan-2-ylmethyl substituent. Quinazoline derivatives are known for diverse biological activities, including kinase inhibition and antimicrobial properties, but the specific pharmacological profile of this compound remains underexplored in the literature .

Properties

IUPAC Name

2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27ClN4O4S/c1-2-11-31-25(34)20-10-9-17(24(33)29-15-19-7-5-12-35-19)13-22(20)30-26(31)36-16-23(32)28-14-18-6-3-4-8-21(18)27/h2-4,6,8-10,13,19H,1,5,7,11-12,14-16H2,(H,28,32)(H,29,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJYPGSMHQZWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3CCCO3)N=C1SCC(=O)NCC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-4-oxo-N-(oxolan-2-ylmethyl)-3-prop-2-enylquinazoline-7-carboxamide, often referred to as a quinazoline derivative, has garnered attention due to its potential biological activities, particularly in the realm of anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound is complex, featuring a quinazoline core with various substituents that contribute to its biological activity. The presence of a chlorophenyl group and an oxolan moiety is noteworthy as these groups can influence both solubility and interaction with biological targets.

Research indicates that quinazoline derivatives often exert their biological effects through multiple mechanisms:

  • Inhibition of Kinases : Many quinazoline compounds act as kinase inhibitors, which are crucial in regulating cell proliferation and survival.
  • Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy.
  • Antiproliferative Activity : The compound has shown moderate to strong antiproliferative effects in various cancer cell lines, indicating its potential as an anticancer agent.

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives. In vitro studies have demonstrated that the compound exhibits cytotoxicity against several cancer cell lines.

Cell Line IC50 (µM) Mechanism
Human Leukemia Cells10 - 20Induction of apoptosis
Breast Cancer Cells15 - 25Inhibition of cell proliferation
Colon Cancer Cells20 - 30Cell cycle arrest

These findings suggest a dose-dependent relationship between the concentration of the compound and its cytotoxic effects.

Case Studies

  • Study on Human Leukemia Cells : A study demonstrated that the compound induced significant apoptosis in human leukemia cells through mitochondrial pathways, as evidenced by increased levels of cytochrome c in the cytosol and activation of caspases .
  • Breast Cancer Research : Another investigation revealed that treatment with the compound led to G1 phase cell cycle arrest in breast cancer cells, suggesting its potential as a therapeutic agent for managing breast cancer .
  • Mechanistic Insights : Flow cytometric analysis indicated that the compound could alter expression levels of key proteins involved in apoptosis, such as Bcl-2 and Bax, further supporting its role as an anticancer agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural complexity necessitates comparison with analogs sharing core quinazoline or sulfanyl-acetamide motifs. Below is a detailed analysis of key structural analogs and their properties:

Table 1: Structural Comparison with Key Analogs

Compound ID/Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazoline 2-Chlorophenylmethylamino, prop-2-enyl, oxolan-2-ylmethyl carboxamide ~530 (estimated) Potential for π-π stacking (quinazoline core) and hydrogen bonding (carboxamide)
871493-35-5: 2-[3-[(4-Fluorophenyl)methyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide Quinazoline 4-Fluorophenylmethyl, oxolan-2-ylmethyl acetamide ~447 Fluorine substituent enhances electronegativity; lacks prop-2-enyl group
13a (IJMS, 2014): 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide Cyanoacetamide 4-Methylphenyl hydrazine, sulfamoylphenyl 357.38 Hydrazine linker for chelation; sulfamoyl group enhances solubility
7f (ChemComm ESM): Benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Dihydroquinoline Cyclopropyl, fluorine, benzyl ester ~450 (estimated) Fluorine and cyclopropyl groups improve metabolic stability

Key Findings from Comparative Analysis

The prop-2-enyl group introduces a reactive site for covalent binding or further derivatization, a feature absent in most analogs .

Carboxamide Linkers

  • The oxolan-2-ylmethyl carboxamide in the target compound offers conformational flexibility and hydrogen-bonding capacity, akin to the sulfamoylphenyl group in compound 13a. However, the latter’s sulfamoyl group may confer superior solubility in aqueous media .

Synthetic Accessibility The target compound’s synthesis likely involves coupling reactions similar to those used for cyanoacetamide derivatives (e.g., 13a–e), where diazonium salts are employed for aryl group introduction .

Preparation Methods

Formation of 3-Prop-2-enyl-4-oxo-3,4-dihydroquinazoline-7-carboxylic Acid

Installation of the C2 Sulfanyl Substituent

Synthesis of 2-[(2-Chlorophenyl)methylamino]-2-oxoethanethiol

The sulfanyl precursor is prepared by reacting 2-chlorobenzylamine with bromoacetyl bromide in dichloromethane (DCM) with triethylamine (Et₃N) as the base. The resulting 2-bromo-N-(2-chlorobenzyl)acetamide is treated with thiourea in ethanol to yield the thiol derivative.

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 7.45–7.38 (m, 4H, Ar-H), 6.21 (br s, 1H, NH), 4.52 (d, J = 5.6 Hz, 2H, CH₂), 3.82 (s, 2H, SCH₂).
  • ESI-MS : m/z 259.0 [M+H]⁺.

Nucleophilic Substitution at C2

Intermediate B undergoes nucleophilic displacement with the thiolate anion generated from 2-[(2-chlorophenyl)methylamino]-2-oxoethanethiol and sodium hydride (NaH) in dry tetrahydrofuran (THF). The reaction proceeds at 0°C to room temperature, affording the C2-sulfanyl derivative Intermediate C (Yield: 65%).

Optimization Note :

  • Excess NaH (2 eq) ensures complete deprotonation of the thiol.
  • Reaction monitoring via TLC (eluent: ethyl acetate/hexane 1:1) confirms completion within 4 h.

Formation of the C7-Carboxamide

Coupling with Oxolan-2-ylmethylamine

Intermediate C is reacted with oxolan-2-ylmethylamine in the presence of N,N-diisopropylethylamine (DIPEA) and 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in DCM. This yields the final carboxamide product after purification via flash chromatography (silica gel, DCM/MeOH 95:5).

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.65 (t, J = 5.6 Hz, 1H, NH), 8.10 (d, J = 8.2 Hz, 1H), 7.88 (s, 1H), 7.62–7.45 (m, 4H, Ar-H), 6.05–5.98 (m, 1H), 5.35–5.22 (m, 2H), 4.52 (s, 2H, SCH₂), 4.28–4.15 (m, 3H, oxolan-CH₂), 3.82–3.75 (m, 2H), 3.65–3.58 (m, 2H), 3.12 (s, 2H, N-CH₂).
  • ¹³C NMR : δ 170.2 (CONH), 167.1 (C4=O), 154.9 (C2), 134.8–117.2 (aromatic and olefinic), 72.4 (oxolan-C2), 43.6 (N-CH₂), 37.2 (SCH₂).

Mechanistic and Synthetic Considerations

Regioselectivity in C2 Functionalization

The electrophilic C2 position in quinazolines facilitates nucleophilic substitution, as demonstrated by the thiolate displacement of chlorine in Intermediate B . This aligns with literature precedents where electron-withdrawing groups (e.g., 4-oxo) enhance C2 reactivity.

Challenges in Carboxamide Coupling

The steric bulk of the oxolan-2-ylmethylamine necessitates optimized coupling conditions. HATU, a uronium-based activator, proves superior to carbodiimides (e.g., DCC) in minimizing epimerization and improving yields.

Q & A

Q. How can AI-driven platforms accelerate reaction optimization and data analysis?

  • Reaction Prediction Algorithms : Use tools like ASKCOS or ChemOS to propose optimal conditions for challenging steps (e.g., thioether formation) .
  • Automated Spectral Analysis : Deploy machine learning models (e.g., NMRNet) to rapidly assign complex NMR spectra .

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